molecular formula C16H17F2NO B5252545 2-[Benzyl-[(2,5-difluorophenyl)methyl]amino]ethanol

2-[Benzyl-[(2,5-difluorophenyl)methyl]amino]ethanol

Cat. No.: B5252545
M. Wt: 277.31 g/mol
InChI Key: UBVVSDYWFDOMOU-UHFFFAOYSA-N
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Description

2-[Benzyl-[(2,5-difluorophenyl)methyl]amino]ethanol is an organic compound that features a benzyl group, a difluorophenyl group, and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Benzyl-[(2,5-difluorophenyl)methyl]amino]ethanol typically involves the reaction of 2,5-difluorobenzylamine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group of 2,5-difluorobenzylamine attacks the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[Benzyl-[(2,5-difluorophenyl)methyl]amino]ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl and difluorophenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted benzyl or difluorophenyl derivatives.

Scientific Research Applications

2-[Benzyl-[(2,5-difluorophenyl)methyl]amino]ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[Benzyl-[(2,5-difluorophenyl)methyl]amino]ethanol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[Benzyl-[(2,4-difluorophenyl)methyl]amino]ethanol
  • 2-[Benzyl-[(3,5-difluorophenyl)methyl]amino]ethanol
  • 2-[Benzyl-[(2,6-difluorophenyl)methyl]amino]ethanol

Uniqueness

2-[Benzyl-[(2,5-difluorophenyl)methyl]amino]ethanol is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with molecular targets compared to its analogs.

Properties

IUPAC Name

2-[benzyl-[(2,5-difluorophenyl)methyl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2NO/c17-15-6-7-16(18)14(10-15)12-19(8-9-20)11-13-4-2-1-3-5-13/h1-7,10,20H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBVVSDYWFDOMOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCO)CC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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